molecular formula C11H7N3O3S B2537176 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole CAS No. 339008-03-6

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole

Cat. No.: B2537176
CAS No.: 339008-03-6
M. Wt: 261.26
InChI Key: AZZMGAIWMXPUHS-UHFFFAOYSA-N
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Description

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and preclinical research. This molecule features a fused imidazo[2,1-b][1,3]thiazole core, a scaffold recognized for its diverse biological activities. The strategic substitution with nitro and phenoxy functional groups positions this compound as a valuable intermediate for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies. The imidazo[2,1-b]thiazole scaffold is extensively investigated for its antitumor properties. Research on analogous structures has demonstrated potent in vitro antiproliferative activity against resistant cancer cell lines, including models of pancreatic ductal adenocarcinoma (PDAC) . These related compounds have shown promising results in inhibiting cancer cell migration, suggesting potential for interfering with metastatic processes . As such, this compound serves as a key precursor or pharmacophore for developing new antitumor agents, providing researchers a building block to explore novel therapeutic strategies against aggressive cancers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound to advance discovery programs in oncology and chemical biology.

Properties

IUPAC Name

5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-14(16)10-9(12-11-13(10)6-7-18-11)17-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMGAIWMXPUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with phenoxyacetic acid derivatives, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole has been investigated for its antimicrobial and antitumor properties:

  • Antitumor Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the submicromolar range against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance cytotoxicity .
  • Antimicrobial Properties : The compound has demonstrated efficacy against Mycobacterium tuberculosis with MIC values comparable to standard antibiotics . It has been synthesized in various forms to enhance its activity against resistant strains of bacteria.

Biological Research Applications

The biological pathways influenced by this compound are crucial for understanding its therapeutic potential:

  • Mechanism of Action : This compound interacts with several biological targets, including DNA and topoisomerase II, leading to cellular changes that can inhibit tumor growth and promote apoptosis in cancer cells . Its ability to modulate biochemical pathways makes it a valuable candidate for further pharmacological studies.
  • In Vivo Studies : Animal models have been employed to evaluate the efficacy of this compound in treating conditions such as central nervous system injuries. These studies help elucidate its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, this compound serves as a precursor in the synthesis of more complex molecules:

  • Synthetic Chemistry : The compound is utilized in the synthesis of other thiazole-based derivatives through various chemical reactions. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Values References
AntitumorHepG2 (Liver Cancer)Submicromolar range
AntitumorMDA-MB-231 (Breast Cancer)Submicromolar range
AntimicrobialMycobacterium tuberculosis6.03 µM
NeuroprotectiveCentral Nervous SystemNot specified

Case Studies

Several studies have documented the effectiveness of this compound:

  • A study on imidazo[2,1-b][1,3]thiazole derivatives reported significant cytotoxic effects against pancreatic ductal adenocarcinoma cells. Compounds showed IC50 values ranging from 5.11 to 10.8 µM across different cell lines .
  • Another investigation highlighted the synthesis of novel derivatives that exhibited high antibacterial activity against resistant strains of bacteria. The SAR analysis indicated that certain substitutions greatly enhanced their efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole is unique due to the presence of both the nitro and phenoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to its analogs .

Biological Activity

5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole is a compound that belongs to the thiazole family, recognized for its wide array of biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Thiazole Compounds

Thiazole derivatives, including this compound, have been extensively studied due to their pharmacological potential. They exhibit various biological activities such as:

  • Antimicrobial
  • Antitumor
  • Anti-inflammatory
  • Antioxidant

These activities stem from their ability to interact with multiple biological targets, including DNA and topoisomerase II, leading to significant cellular changes and modulation of biochemical pathways .

Target Interactions : The primary targets for thiazole-based compounds include enzymes involved in DNA replication and repair. For example, this compound has shown interactions with topoisomerase II, which is crucial for DNA unwinding during replication.

Biochemical Pathways : The compound influences various pathways such as oxidative stress response and apoptosis. Its ability to modulate these pathways underlies its therapeutic potential in treating diseases like cancer and infections .

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

Biological ActivityTest Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureus7.81–15.62 µg/mL
AntifungalCandida albicans3.92–4.01 mM
AntitumorHeLa cells2.03 µM
NeuroprotectiveNeuronal cell linesVaries

Case Studies

Study 1: Antimicrobial Activity
In a study evaluating antimicrobial properties against clinically relevant strains of Staphylococcus aureus, the compound exhibited significant activity with an inhibition zone comparable to standard antibiotics such as ciprofloxacin. This suggests its potential use in treating resistant bacterial infections .

Study 2: Antitumor Activity
Research conducted on HeLa cells demonstrated that this compound has potent cytotoxic effects with an IC50 value in the low micromolar range. This positions it as a promising candidate for further development as an anticancer agent .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that thiazole derivatives have favorable absorption and distribution characteristics. In silico predictions suggest good metabolic stability and bioavailability for this compound. Safety assessments show no acute toxicity at concentrations exceeding therapeutic levels in preliminary tests .

Q & A

(Basic) What are efficient synthetic routes for 5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole derivatives?

A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MeSO₃H) enables high-yield synthesis (90–96%) of fused imidazo[2,1-b]thiazole derivatives. This method avoids toxic solvents and simplifies purification . Alternatively, palladium-catalyzed Sonogashira coupling reactions using polystyrene-supported Pd(II) complexes offer regioselective access to 6-substituted derivatives under mild conditions . Both approaches prioritize atom economy and scalability.

(Basic) What key analytical steps validate the synthesis of these compounds?

Thin-layer chromatography (TLC) on silica gel with UV detection monitors reaction progress, while melting points (recorded via electrothermal apparatus) confirm purity . Elemental analysis and spectral data (e.g., ¹H/¹³C NMR, IR) are critical for structural confirmation, particularly to distinguish regioisomers arising from cyclization pathways . For nitro-substituted derivatives, X-ray crystallography can resolve ambiguities in substituent positioning .

(Advanced) How can researchers design imidazo[2,1-b]thiazole derivatives for antitubercular activity?

Focus on carboxamide-functionalized derivatives, as these show potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (PS), a key enzyme in bacterial survival. For example, aza-spiro carboxamide derivatives exhibit MIC values as low as 0.061 μM against Mtb . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., nitro) at the 5-position enhance membrane permeability and target binding . Molecular docking studies using Mtb PS crystal structures (PDB: 3IVX) can guide rational design .

(Advanced) How do substituents influence the biological activity of imidazo[2,1-b]thiazoles?

  • 5-Nitro group : Enhances antiparasitic and antitubercular activity by increasing electrophilicity and improving target engagement .
  • Phenoxy moieties : Improve solubility and modulate interactions with hydrophobic enzyme pockets (e.g., 15-lipoxygenase inhibition) .
  • Halogen substituents : Bromine or chlorine at the 3-position boosts antimicrobial activity but may increase cytotoxicity, requiring careful balance in lead optimization .

Contradictions in activity data (e.g., varying IC₅₀ values for similar compounds) often arise from differences in assay conditions or cell permeability. Validate results using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

(Advanced) How should researchers address discrepancies in IC₅₀ values for enzyme inhibition?

For example, imidazo[2,1-b]thiazole derivatives show IC₅₀ values spanning 5,000–400,000 nM against intestinal alkaline phosphatase . To resolve discrepancies:

Standardize assays : Control pH, temperature, and substrate concentrations.

Evaluate competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots.

Assess cellular uptake : Fluorescence tagging or mass spectrometry can quantify intracellular compound levels .

(Advanced) What mechanistic insights exist for enzyme inhibition by these compounds?

Imidazo[2,1-b]thiazoles inhibit 15-lipoxygenase (15-LOX) via π-π stacking with the enzyme’s hydrophobic cavity and hydrogen bonding to catalytic iron. For example, 3,6-diphenyl derivatives achieve IC₅₀ values of 0.8 μM, outperforming nordihydroguaiaretic acid (NDGA, IC₅₀ = 1.2 μM) . For Mtb PS inhibition, carboxamide derivatives mimic the transition state of pantothenate synthesis, as shown by kinetic studies (competitive inhibition, Kᵢ = 0.2 μM) .

(Advanced) How can computational methods optimize imidazo[2,1-b]thiazole derivatives?

  • Molecular dynamics (MD) simulations : Predict binding stability in Mtb PS or 15-LOX active sites over 100-ns trajectories.
  • QSAR models : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to prioritize derivatives with optimal bioavailability .
  • ADMET profiling : Predict metabolic liabilities (e.g., CYP450 interactions) early to reduce late-stage attrition .

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